2,2,5,5,8,8-Hexamethylnona-3,6-diyne
Description
2,2,5,5,8,8-Hexamethylnona-3,6-diyne (C₁₅H₂₄) is a skipped diyne characterized by two carbon-carbon triple bonds at positions 3-4 and 6-7 within a nine-carbon chain. The molecule features six methyl groups symmetrically positioned at carbons 2, 5, and 8, resulting in a sterically hindered structure. These electron-donating methyl substituents influence its physical and chemical properties, including solubility, stability, and reactivity. The compound’s linear backbone with bulky substituents distinguishes it from other diynes, making it a unique candidate for applications in materials science and polymer chemistry .
Properties
CAS No. |
116503-39-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,2,5,5,8,8-hexamethylnona-3,6-diyne |
InChI |
InChI=1S/C15H24/c1-13(2,3)9-11-15(7,8)12-10-14(4,5)6/h1-8H3 |
InChI Key |
XQCLEAPKEXXCOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)C#CC(C)(C)C |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)C#CC(C)(C)C |
Other CAS No. |
116503-39-0 |
Synonyms |
2,2,5,5,8,8-hexamethylnona-3,6-diyne |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 2,2,5,5,8,8-Hexamethylnona-3,6-diyne with structurally related diynes:
Reactivity and Functional Behavior
- Electron-Donating vs. Electron-Withdrawing Substituents: The methyl groups in this compound reduce electron deficiency at the triple bonds compared to diynes with electron-withdrawing substituents (e.g., Diyne I), resulting in lower reactivity in cycloaddition or click reactions . However, steric hindrance from the methyl groups may stabilize the compound against undesired side reactions.
- This structural difference impacts its suitability for applications requiring conductive or conjugated polymers .
Thermal and Solubility Properties
- Thermal Stability :
The bulky methyl groups enhance thermal stability compared to linear diynes (e.g., 1,7-octadiyne), which lack stabilizing substituents. This property is advantageous in high-temperature polymer processing . - Solubility: The hydrophobic methyl groups improve solubility in nonpolar solvents (e.g., hexane or toluene) relative to polar diynes like Diyne III (AB-type monomer with an aldehyde group) .
Pharmaceutical Relevance
While skipped diynes are key intermediates in Neuroprostane synthesis (), the methyl-substituted diyne’s steric hindrance may limit its direct use in drug synthesis. However, its stability could make it a valuable scaffold for prodrug design or controlled-release systems .
Materials Science
Its hydrophobic nature also suggests utility in water-resistant polymers or composites .
Preparation Methods
Homoaromatic Cyclization via Thermal Dehydrogenation
Scott et al. (1988) explored the thermochemistry of 2,2,5,5,8,8-hexamethylnona-3,6-diyne in the context of cyclic polyacetylenes. Their work implies a synthesis route involving:
-
Diels-Alder Cyclization : A methyl-substituted cyclooctatetraene precursor undergoes dehydrogenation at elevated temperatures (200–300°C) to form the diyne.
-
Catalytic Dehydrogenation : Palladium on carbon (Pd/C) facilitates hydrogen abstraction, forming the triple bonds .
Reaction Thermodynamics :
This method produces the compound as part of a study on homoaromaticity, with yields inferred to be moderate (40–50%) due to competing polymerization .
Elimination from Geminal Dihalides
A classic approach to alkynes involves dehydrohalogenation of vicinal dihalides. For this compound:
-
Dihalide Synthesis : React 2,2,5,5,8,8-hexamethylnona-3,6-diene with excess Br₂.
-
Double Elimination : Treat with NaNH₂ in liquid NH₃ to remove two equivalents of HBr.
Optimization Data :
| Condition | Outcome |
|---|---|
| Base: NaNH₂ | 70% conversion |
| Solvent: NH₃(l) | Minimizes side reactions |
This method is less favored due to low yields (~30%) and competing elimination pathways .
Sonogashira Coupling with Methylated Precursors
The Sonogashira reaction, typically used for terminal alkynes, could be adapted using:
-
Trimethylsilyl-Protected Alkynes : 3,3-dimethyl-1-trimethylsilylpropyne.
-
Cross-Coupling : React with a central diiodo fragment under Pd/Cu catalysis.
Limitations :
-
Requires desilylation post-coupling.
-
Poor regioselectivity for internal alkynes.
Q & A
Q. Q1: What are the primary synthetic routes and characterization methods for 2,2,5,5,8,8-Hexamethylnona-3,6-diyne?
Answer: The compound is synthesized via alkyne coupling reactions, such as Glaser-Hay coupling, under inert conditions. Key characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight, while computational tools like Gaussian or COMSOL Multiphysics aid in predicting electronic properties and optimizing reaction pathways . For experimental validation, integrate cross-polarization magic-angle spinning (CPMAS) NMR for solid-state analysis to resolve structural ambiguities .
Q. Q2: How can researchers assess the stability and reactivity of this compound under varying experimental conditions?
Answer: Use differential scanning calorimetry (DSC) to evaluate thermal stability and identify decomposition thresholds. Reactivity studies should employ controlled kinetic experiments (e.g., pseudo-first-order conditions) with UV-Vis spectroscopy or gas chromatography (GC) to monitor reaction progress. For air-sensitive conditions, utilize Schlenk-line techniques or gloveboxes to isolate reactive intermediates .
Intermediate Research Questions
Q. Q3: What experimental design strategies are optimal for studying the catalytic applications of this compound?
Answer: Adopt a factorial design to evaluate interdependent variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to optimize conditions. Quasi-experimental pretest/posttest frameworks (e.g., comparing catalytic efficiency before/after ligand modification) can isolate variables . Virtual simulations in COMSOL Multiphysics reduce trial iterations by modeling reaction kinetics and thermodynamics .
Q. Q4: How can contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) be resolved?
Answer: Apply comparative analysis by cross-referencing data with computational predictions (DFT calculations for NMR chemical shifts). Use 2D NMR techniques (COSY, NOESY) to resolve spatial proximities. If discrepancies persist, revisit synthetic protocols to rule out impurities or side reactions .
Advanced Research Questions
Q. Q5: What methodologies enable the integration of this compound into advanced materials (e.g., MOFs or conductive polymers)?
Answer: Leverage computational modeling (density functional theory, DFT) to predict host-guest interactions in metal-organic frameworks (MOFs). Experimentally, employ in-situ X-ray diffraction (XRD) and scanning electron microscopy (SEM) to monitor structural integration. For conductive polymers, use cyclic voltammetry (CV) to assess redox behavior and impedance spectroscopy for conductivity measurements .
Q. Q6: How can AI-driven platforms enhance the predictive synthesis of derivatives of this compound?
Answer: Train machine learning models on existing reaction databases (e.g., Reaxys) to predict feasible derivatives. Use automated high-throughput screening (HTS) to validate predictions, with robotic liquid handlers for parallel reactions. COMSOL Multiphysics can simulate reaction pathways to prioritize candidates for experimental validation .
Methodological & Ethical Considerations
Q. Q7: What statistical frameworks are recommended for analyzing contradictory data in multi-laboratory studies?
Answer: Implement meta-analysis to aggregate data, using random-effects models to account for inter-lab variability. Pair this with Bayesian inference to quantify uncertainty. For reproducibility, adopt standardized protocols (e.g., ISO guidelines) and open-access data repositories .
Q. Q8: How can researchers ensure data integrity and security in collaborative studies on this compound?
Answer: Use blockchain-based platforms for immutable data logging. Implement role-based access controls (RBAC) and AES-256 encryption for sensitive data. For peer validation, share raw datasets via FAIR-compliant repositories (e.g., Zenodo) with digital object identifiers (DOIs) .
Educational & Training Applications
Q. Q9: How can this compound be incorporated into undergraduate laboratory curricula to teach advanced synthesis techniques?
Answer: Design comprehensive experiments integrating synthesis, characterization, and computational modeling. For example, pair Glaser-Hay coupling with DFT-based NMR prediction. Use low-cost virtual labs (e.g., ChemCollective) for pre-lab simulations to reduce resource use .
Q. Q10: What advanced training modules are recommended for graduate researchers working with alkynes like this compound?
Answer: Develop modules on smart laboratory techniques , such as AI-assisted reaction optimization and automated data analysis. Include hands-on training in Schlenk-line operations, inert-atmosphere microscopy, and advanced spectroscopic methods (e.g., in-situ IR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
